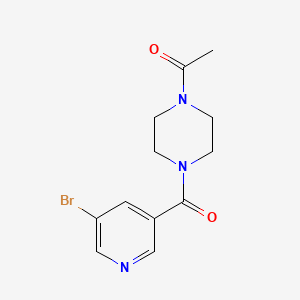
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromonicotinoyl group attached to a piperazine ring, which is further connected to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the bromonicotinoyl group: This step involves the bromination of nicotinic acid followed by its conversion to the corresponding acid chloride. The acid chloride is then reacted with the piperazine derivative to form the bromonicotinoyl-piperazine intermediate.
Attachment of the ethanone moiety: The final step involves the acylation of the bromonicotinoyl-piperazine intermediate with an appropriate acylating agent, such as acetyl chloride, to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromonicotinoyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Acylation: The piperazine ring can be further acylated using acyl chlorides or anhydrides to introduce additional functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound serves as a probe in chemical biology research to study cellular processes and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The bromonicotinoyl group may facilitate binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one can be compared with other piperazine derivatives, such as:
1-(4-(4-Methoxyphenyl)piperazin-1-yl)ethan-1-one: This compound has a methoxyphenyl group instead of a bromonicotinoyl group, which may result in different biological activities and applications.
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one: The presence of a hydroxypropyl group can influence the compound’s solubility and reactivity.
1-(4-(4-Aminobutyl)piperazin-1-yl)ethan-1-one: The aminobutyl group may enhance the compound’s ability to form hydrogen bonds and interact with biological targets.
Propriétés
Formule moléculaire |
C12H14BrN3O2 |
|---|---|
Poids moléculaire |
312.16 g/mol |
Nom IUPAC |
1-[4-(5-bromopyridine-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14BrN3O2/c1-9(17)15-2-4-16(5-3-15)12(18)10-6-11(13)8-14-7-10/h6-8H,2-5H2,1H3 |
Clé InChI |
MTQJFUUXTSRUEW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)





![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)





